molecular formula C24H21FN4O4S B2671977 4-(dimethylsulfamoyl)-N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]benzamide CAS No. 1105207-19-9

4-(dimethylsulfamoyl)-N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]benzamide

Cat. No.: B2671977
CAS No.: 1105207-19-9
M. Wt: 480.51
InChI Key: BJXWYVSEDJWAJB-UHFFFAOYSA-N
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Description

4-(Dimethylsulfamoyl)-N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, a fluorophenyl group, and a dimethylsulfamoyl moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or carbodiimides under controlled conditions.

    Introduction of the Fluorophenyl Group: This step involves the use of fluorinated aromatic compounds, which can be coupled to the quinazolinone core via palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Attachment of the Dimethylsulfamoyl Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylsulfamoyl)-N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

4-(Dimethylsulfamoyl)-N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylsulfamoyl)-3-fluorobenzoic acid
  • N-(4-Fluorophenyl)-2-methylquinazolin-4-amine
  • 4-(Dimethylsulfamoyl)-N-(4-fluorophenyl)benzamide

Uniqueness

4-(Dimethylsulfamoyl)-N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O4S/c1-15-26-22-13-8-18(14-21(22)24(31)29(15)19-9-6-17(25)7-10-19)27-23(30)16-4-11-20(12-5-16)34(32,33)28(2)3/h4-14H,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXWYVSEDJWAJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C(=O)N1C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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